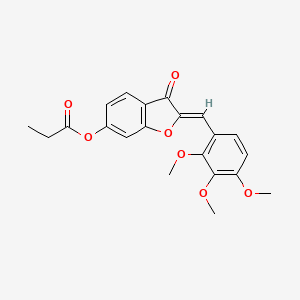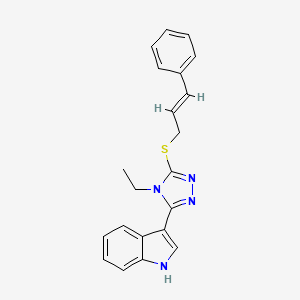
6-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Anti-Inflammatory and Immune Modulation
The compound has been shown to inhibit TNF-α production and T cell proliferation, suggesting potential applications in anti-inflammatory treatments and immune modulation. This was demonstrated by the synthesis of various 6-fluoroquinazolines, where specific derivatives exhibited inhibitory activities against TNF-α production and T cell proliferation responses. Furthermore, oral treatment with these compounds showed an anti-inflammatory effect in rats with adjuvant arthritis and an inhibitory activity toward LPS-induced TNF-α production, highlighting their potential in treating inflammatory conditions (M. Tobe et al., 2003).
Antimicrobial Activity
Several studies have synthesized novel derivatives of 6-fluoroquinazolines with significant antimicrobial activity. For instance, a study synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and evaluated them for their in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, as well as antifungal activity. Some compounds displayed potential antimicrobial activity, suggesting their application in treating infections caused by resistant bacteria (D. S. Babu et al., 2015).
Antitumor Activity
Research into 6-fluoroquinazoline derivatives has also explored their potential antitumor activity. One study synthesized 4(3H)-quinazolinone derivatives with dithiocarbamate side chains and tested them for their in vitro antitumor activity against human myelogenous leukemia K562 cells. Among these, certain compounds exhibited significant inhibitory activity, highlighting the potential of these derivatives in cancer treatment (Sheng-li Cao et al., 2005). Another study prepared new 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones and evaluated their antitumor activity, further supporting the anticancer potential of these compounds (R. Abdel-Jalil et al., 2005).
properties
IUPAC Name |
6-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4/c15-3-4-19-5-7-20(8-6-19)14-12-9-11(16)1-2-13(12)17-10-18-14/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXSLNHQRBWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)
![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)

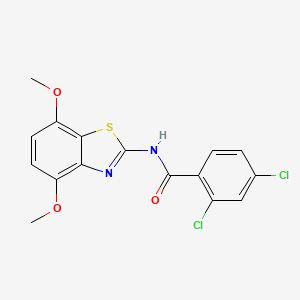
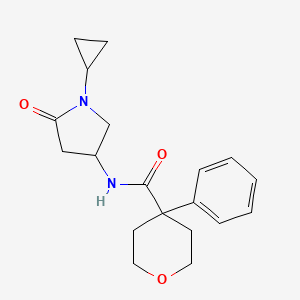

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)
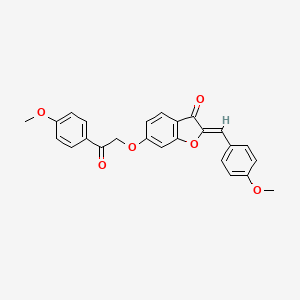
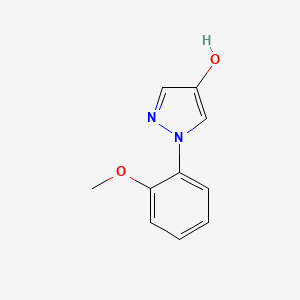
![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)
